

Technical Guide on the X-ray Crystallography of Chlorfortunone A

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Compound of Interest

Compound Name: Chlorfortunone A

Cat. No.: B12406945

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This technical guide provides a comprehensive overview of the X-ray crystallography data for **Chlorfortunone A**, a novel sesquiterpenoid dimer isolated from the roots of *Chloranthus fortunei*. The document details the crystallographic parameters, experimental protocols for its isolation and structural elucidation, and visualizes key logical and biological pathways associated with the compound.

Quantitative Crystallographic Data

The single-crystal X-ray diffraction analysis of **Chlorfortunone A** (also referred to as compound 1) yielded precise structural information.^{[1][2]} The crystallographic data has been deposited in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 2172881.^[1] A summary of the key quantitative data is presented below for clear comparison and reference.

Table 1: Crystal Data and Structure Refinement for **Chlorfortunone A**

Parameter	Value
Crystal Identification	Chlorfortunone A (1)
Molecular Formula	C ₃₁ H ₃₈ O ₅
Molecular Weight	490.61 g/mol
Crystal System	Orthorhombic
Space Group	P2 ₁ 2 ₁ 2 ₁ (no. 19)
Unit Cell Dimensions	
a	6.57981(11) Å
b	12.10779(19) Å
c	32.5315(5) Å
Volume (V)	2591.69(7) Å ³
Z (Molecules/unit cell)	4
Calculated Density (Dcalc)	1.257 g/cm ³
Temperature (T)	150.00(10) K
Radiation	Cu Kα
Absorption Coefficient (μ)	0.669 mm ⁻¹
Reflections Collected	13747
Unique Reflections	5087
R(int)	0.0305
R(sigma)	0.0293
Final R indices [I > 2σ(I)]	R ₁ = 0.0332
R indices (all data)	wR ₂ = 0.0873
Flack Parameter	0.01(8)

Experimental Protocols

The structural elucidation of **Chlorfortunone A** was achieved through a multi-step process involving extraction, isolation, crystallization, and X-ray diffraction analysis.^{[1][3]}

Extraction and Isolation

The source material for **Chlorfortunone A** was the roots of *Chloranthus fortunei*.^{[1][2][3][4]} The powdered roots (15.0 kg) underwent extraction with 85% ethanol at room temperature.^[1] The resulting crude extract was then partitioned with ethyl acetate.^[1] The ethyl acetate fraction was subjected to silica gel column chromatography, followed by medium-pressure liquid chromatography (MPLC) to yield several subfractions.^[1] Further purification of these subfractions using semi-preparative HPLC led to the isolation of pure **Chlorfortunone A**.^[1]

Crystallization

Single crystals of **Chlorfortunone A** suitable for X-ray diffraction were grown by slow evaporation. The purified compound was dissolved in a methanol/water (10:1) solvent system and left at room temperature for several days, which resulted in the formation of colorless orthorhombic crystals.^[1]

X-ray Data Collection and Structure Elucidation

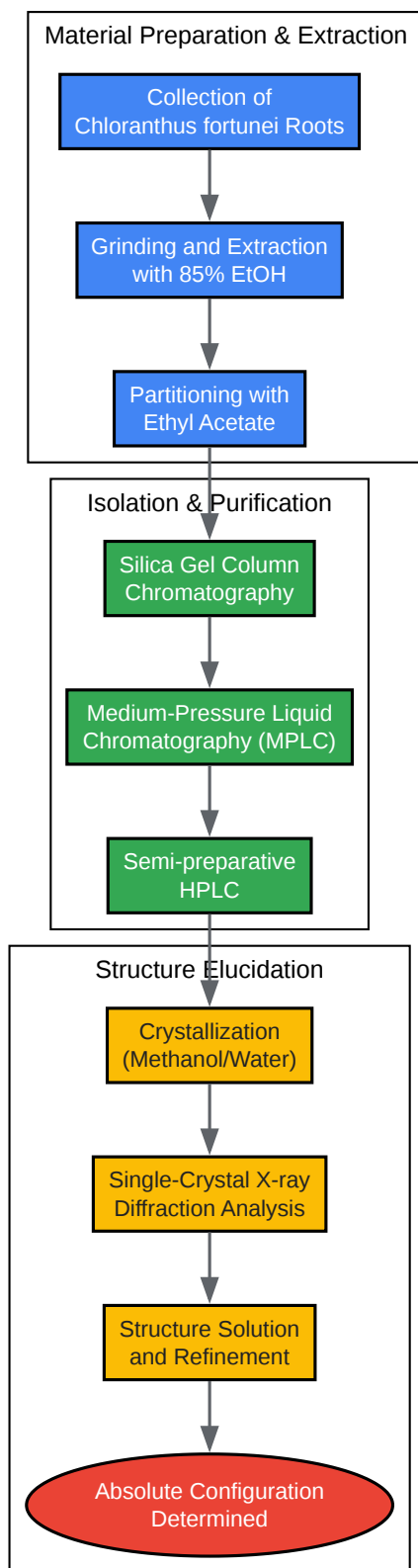
A single crystal of **Chlorfortunone A** was mounted on a Rigaku Oxford Diffraction SuperNova diffractometer equipped with an AtlasS2 CCD detector.^[1] The crystal was maintained at a constant temperature of 150 K during data collection.^[1] The diffraction data were collected using Cu K α radiation.^[1] The structure was solved and refined, which not only confirmed the planar and relative structure of the molecule but also unambiguously established its absolute configuration as 1R,3S,6R,9R,10S,1'S,4'S,5'S,8'R.^{[2][4]}

Visualized Workflows and Pathways

The following diagrams illustrate the key processes and biological interactions related to **Chlorfortunone A**.

Experimental Workflow

This diagram outlines the sequential process from the collection of the plant material to the final elucidation of the crystal structure.

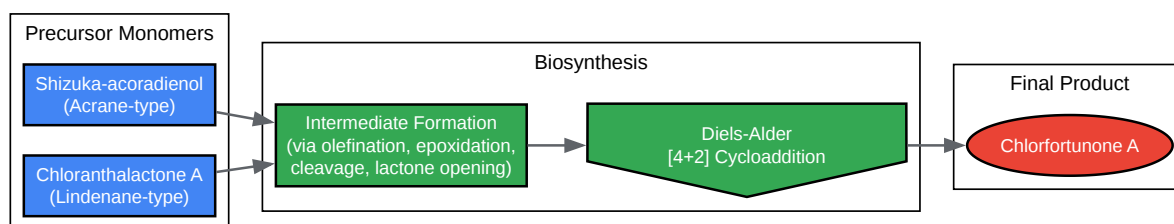


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Caption: Experimental workflow for the isolation and structural elucidation of **Chlorfortunone A**.

Plausible Biosynthetic Pathway

Chlorfortunone A is a sesquiterpenoid dimer. Its biosynthesis is proposed to occur via a Diels-Alder [4+2] cycloaddition reaction between two sesquiterpenoid monomers: a lindenane-type and an acrane-type.[1]

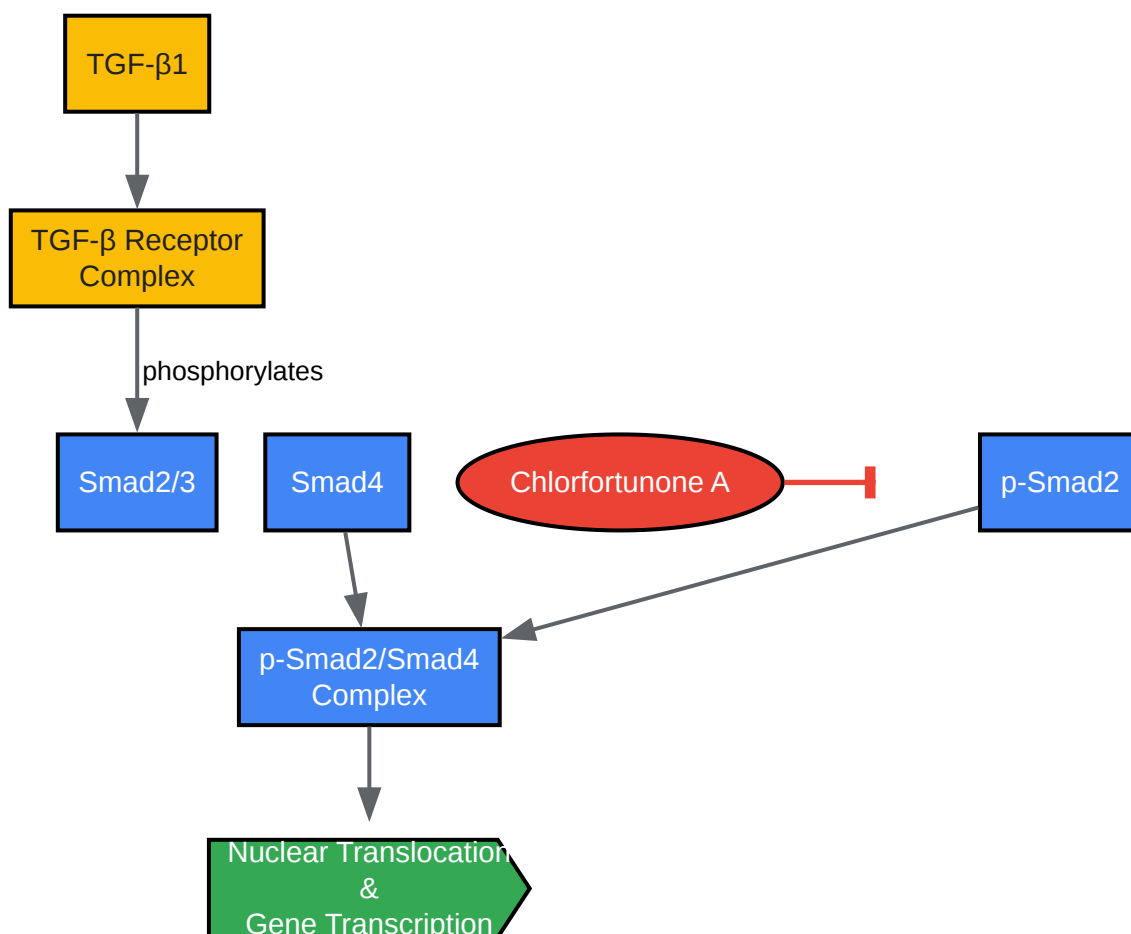


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Caption: Plausible biosynthetic pathway of **Chlorfortunone A** from sesquiterpenoid precursors.

TGF- β Signaling Inhibition Pathway

Chlorfortunone A has been identified as a potential inhibitor of the Transforming Growth Factor- β (TGF- β) signaling pathway.[1][2][4] It acts by downregulating the phosphorylation of Smad2, a key downstream effector in the canonical TGF- β pathway.[1]



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Caption: Inhibition of TGF-β-induced p-Smad2 expression by **Chlorfortunone A**.

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